4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
Description
4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine (CAS: 2549036-64-6, molecular formula: C₁₈H₂₃F₃N₆) is a pyrimidine derivative featuring a tert-butyl group at position 4, a methyl group at position 2, and a piperazine moiety linked to a 4-(trifluoromethyl)pyrimidin-2-yl substituent.
Properties
IUPAC Name |
4-tert-butyl-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6/c1-12-23-14(17(2,3)4)11-15(24-12)26-7-9-27(10-8-26)16-22-6-5-13(25-16)18(19,20)21/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVZHIACWPLPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.4 g/mol. The presence of the trifluoromethyl group and the piperazine ring suggests that this compound may interact with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain pyrimidine nucleoside analogs inhibited the proliferation of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data on This compound is limited, its structural similarity to active compounds suggests potential efficacy against bacterial pathogens.
Antitumor Activity
Pyrimidine derivatives have been explored for their anticancer properties. In particular, compounds containing piperazine moieties have shown promise in inhibiting cancer cell growth. For example, studies have reported that pyrimidine-based compounds can significantly inhibit cell migration and invasion in cancer cell lines . The specific mechanisms often involve modulation of key signaling pathways related to cell proliferation and apoptosis.
The biological activity of This compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleic acid metabolism or signal transduction pathways.
- Receptor Modulation : Given the presence of the piperazine ring, it may interact with neurotransmitter receptors or other membrane proteins, affecting cellular signaling cascades.
- Antioxidant Activity : Some pyrimidine derivatives exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Structural Differences: Replaces the piperazine ring in the target compound with piperidine (a six-membered ring with one nitrogen). Functional Implications: Piperidine-containing analogs often exhibit lower solubility compared to piperazine derivatives due to reduced polarity. However, the amine group at position 2 may enhance interactions with acidic residues in biological targets .
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
- Structural Differences : Features a pyrazolopyrimidine core instead of a pyrimidine-piperazine system. The hydroxyl group on the fluorophenyl substituent introduces polarity, contrasting with the hydrophobic trifluoromethyl group in the target compound.
- Functional Implications : The hydroxyl group may improve aqueous solubility but could also increase metabolic susceptibility (e.g., glucuronidation) compared to the stable trifluoromethyl group .
Substituent Variations on Piperazine/Pyrimidine
- {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (): Structural Differences: Contains a sulfonyl group on the piperazine ring and a 4-chloro-2-(trifluoromethyl)phenyl substituent on the pyrimidine. However, it may also increase toxicity or reduce metabolic stability compared to the unmodified piperazine in the target compound .
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde (): Structural Differences: Incorporates a carboxaldehyde group and sulfonamide substituent, absent in the target compound. Functional Implications: The carboxaldehyde introduces reactivity (e.g., Schiff base formation), which could be advantageous for covalent drug design but may limit stability under physiological conditions .
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
